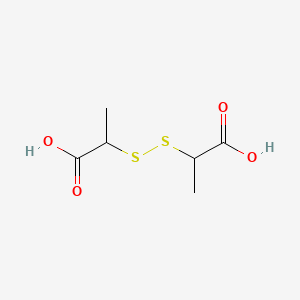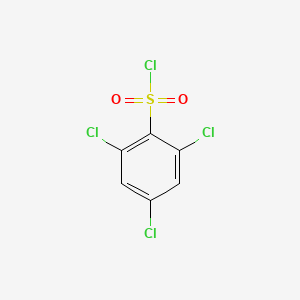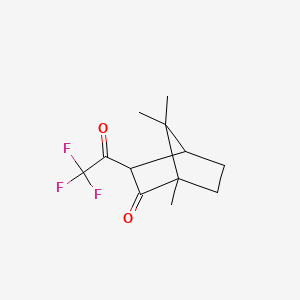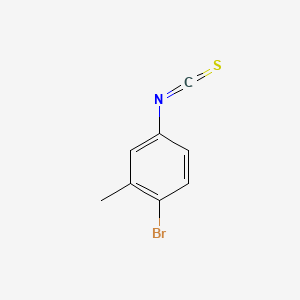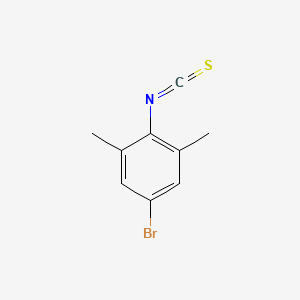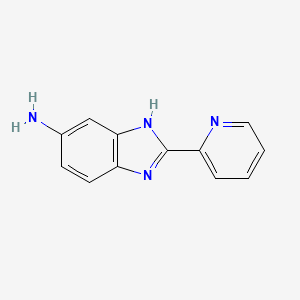
2-pyridin-2-yl-3H-benzimidazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(吡啶-2-基)-1H-苯并[d]咪唑-5-胺是一种杂环化合物,同时包含吡啶和苯并咪唑部分。
作用机制
2-(吡啶-2-基)-1H-苯并[d]咪唑-5-胺的作用机制与其与特定分子靶标的相互作用有关。例如,它可能通过与活性位点结合来抑制某些酶,从而阻断其活性。 该化合物还可以与细胞表面的受体相互作用,调节信号转导途径并影响细胞反应 .
生化分析
Biochemical Properties
2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a chelating ligand, forming complexes with metal ions such as ruthenium . These complexes exhibit intriguing biological applications, including antimicrobial and anti-biofilm activities . The interaction of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine with metal ions enhances its stability and biological activity, making it a valuable compound in biochemical research.
Cellular Effects
The effects of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to exhibit anti-fibrotic activity by inhibiting collagen synthesis in hepatic stellate cells . Additionally, 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine has shown potential in reducing collagen deposition in liver fibrosis models . These effects highlight the compound’s ability to regulate key cellular processes and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine involves its interactions with various biomolecules, including enzymes and proteins. This compound has been shown to inhibit the activity of collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis . By binding to the active site of the enzyme, 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine prevents the hydroxylation of proline residues, thereby reducing collagen production. Additionally, this compound has been found to modulate gene expression by influencing the transcriptional activity of specific genes involved in fibrosis and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine exhibits good stability under physiological conditions, maintaining its biological activity over extended periods . The degradation of this compound can lead to the formation of inactive metabolites, which may reduce its efficacy in long-term applications .
Dosage Effects in Animal Models
The effects of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing fibrosis and inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a critical role in determining the bioavailability and therapeutic efficacy of this compound.
Subcellular Localization
The subcellular localization of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine is essential for its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . The targeting signals and post-translational modifications of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine direct it to these compartments, where it can exert its biological effects . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
准备方法
合成路线和反应条件
2-(吡啶-2-基)-1H-苯并[d]咪唑-5-胺的合成通常涉及适当前体的环化反应。一种常见的方法包括在酸性条件下使2-氨基吡啶与邻苯二胺反应,然后环化形成苯并咪唑环。 反应通常在脱水剂如多磷酸或三氯氧磷存在下进行 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器和自动化系统以确保质量和产率的一致性。溶剂、催化剂和反应条件的选择经过精心控制,以最大限度地提高效率并减少浪费。
化学反应分析
反应类型
2-(吡啶-2-基)-1H-苯并[d]咪唑-5-胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂如过氧化氢或高锰酸钾进行氧化。
还原: 可以使用还原剂如硼氢化钠或氢化铝锂进行还原反应。
取代: 该化合物可以进行亲核取代反应,特别是在吡啶环上。
常用试剂和条件
氧化: 过氧化氢在乙酸中或高锰酸钾在水溶液中。
还原: 硼氢化钠在甲醇中或氢化铝锂在乙醚中。
取代: 亲核试剂如胺或硫醇,在氢氧化钠等碱的存在下。
主要生成产物
氧化: 形成N-氧化物或羟基化衍生物。
还原: 形成还原的胺衍生物。
取代: 形成取代的吡啶或苯并咪唑衍生物。
科学研究应用
2-(吡啶-2-基)-1H-苯并[d]咪唑-5-胺在科学研究中有多种应用:
化学: 用作合成更复杂杂环化合物的构建单元。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
工业: 用于开发具有特定电子或光学特性的新材料。
相似化合物的比较
类似化合物
2-(吡啶-2-基)嘧啶: 结构相似,但包含嘧啶环而不是苯并咪唑环。
2-(吡啶-2-基)咪唑[1,2-a]吡啶: 包含咪唑[1,2-a]吡啶部分而不是苯并咪唑环。
独特性
2-(吡啶-2-基)-1H-苯并[d]咪唑-5-胺由于其吡啶和苯并咪唑环的特定组合而具有独特性,这赋予了它独特的化学和生物学特性。这种独特性使其成为开发新药物和材料的宝贵化合物。
属性
IUPAC Name |
2-pyridin-2-yl-3H-benzimidazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,13H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFXYBZUPPBWEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337459 |
Source


|
| Record name | 2-pyridin-2-yl-3H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55396-63-9 |
Source


|
| Record name | 2-pyridin-2-yl-3H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






